Methylcubane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10 |
|---|---|
Molecular Weight |
118.18 g/mol |
IUPAC Name |
1-methylcubane |
InChI |
InChI=1S/C9H10/c1-9-6-3-2-4(6)8(9)5(2)7(3)9/h2-8H,1H3 |
InChI Key |
UXKDTZFBSHLJOY-UHFFFAOYSA-N |
Canonical SMILES |
CC12C3C4C1C5C4C3C25 |
Synonyms |
methylcubane |
Origin of Product |
United States |
Scientific Research Applications
Chemical Reactions and Mechanistic Studies
Methylcubane as a Radical Clock Substrate
This compound has been extensively used as a radical clock substrate in mechanistic studies. Its oxidation reactions, particularly when catalyzed by methane monooxygenase (MMO), provide insights into radical formation and reaction pathways. For instance, research indicates that oxidation of this compound leads to the formation of cubylmethanol and methylcubanols, highlighting its utility in probing radical mechanisms in organic reactions .
Table 1: Oxidation Products of this compound
| Catalyst | Reaction Type | Major Products |
|---|---|---|
| Methane Monooxygenase | Oxidation | Cubylmethanol, Methylcubanols |
| Cytochrome P450 | Hydroxylation | Hydroxylated methylcubanes |
Environmental Chemistry
Pyrolysis Studies
This compound's thermal stability has been evaluated through pyrolysis studies, which investigate its decomposition pathways and product branching. The addition of a methyl group to cubane significantly alters its thermal properties, making it an interesting subject for studies on combustion and environmental impact .
Table 2: Pyrolysis Characteristics of this compound
| Parameter | Value |
|---|---|
| Heat of Formation | Decreased with methyl substitution |
| Major Decomposition Products | Varies with temperature |
Biocatalysis
Selective Oxidation Reactions
Recent advances in biocatalysis have demonstrated the potential of using this compound derivatives for selective oxidation reactions. The introduction of directing groups has enabled more efficient biocatalytic transformations, allowing for regioselective hydroxylation at specific positions on the this compound structure . This application is particularly relevant in drug development and synthesis of complex organic molecules.
Methanogenesis Research
Biological Methane Production
This compound plays a role in understanding the mechanisms of methane synthesis in biological systems. Studies suggest that this compound can serve as a substrate to explore the enzymatic pathways involved in methanogenesis, providing insights into methane production processes that are crucial for both energy generation and greenhouse gas emissions management .
Case Studies
Case Study 1: Mechanistic Insights from this compound Oxidation
In a study conducted by Choi et al., the oxidation of this compound was explored using MMO from Methylococcus capsulatus. The findings indicated that the reaction favored hydroxylation at the methyl group rather than rearrangement products, supporting a radical-based mechanism for this enzyme . This study exemplifies how this compound can be utilized to elucidate complex biochemical pathways.
Case Study 2: Environmental Impact Assessment
Research evaluating the pyrolysis of this compound has highlighted its potential environmental implications, particularly regarding combustion byproducts. Understanding its decomposition pathways can aid in assessing the environmental risks associated with its use in industrial applications .
Comparison with Similar Compounds
Structural and Physical Properties
Methylcubane is compared with cubane, fluorocubane, and functionalized neopentane derivatives (Table 1).
Table 1: Physical Properties of this compound and Analogues
*T₀.₅: Temperature at which 50% decomposition occurs.
†Estimated based on cubane derivatives .
Key Findings :
- Density and RI : this compound’s density (1.35 g/cm³) and RI (1.65) exceed those of cubane, making it a candidate for high-RI fluids. However, its UV cutoff (230–240 nm) limits its use in 193 nm lithography .
- Thermal Stability : Methyl substitution reduces thermal stability compared to cubane, as evidenced by lower pyrolysis temperatures. This is attributed to increased steric strain and destabilization of the cubane core .
Chemical Reactivity
Radical and Enzymatic Reactions
This compound reacts distinctively with radicals and enzymes compared to linear or branched alkanes:
- Radical Reactions : The tert-butoxyl radical abstracts hydrogen from this compound, forming a cubylmethyl radical. This reactivity contrasts with neopentane, where radical abstraction is slower due to steric shielding .
- Enzymatic Oxidation: Soluble methane monooxygenase (sMMO) and cytochrome P-450 enzymes oxidize this compound to cubanol (cubane methanol) without forming cationic intermediates, a pathway divergent from methane or cyclohexane oxidation .
Table 2: Reaction Rates of this compound vs. Neopentane with sMMO
| Substrate | Reaction Rate (μM/min) | Major Product |
|---|---|---|
| This compound | 12.5 ± 1.2 | Cubanol |
| Neopentane | 3.8 ± 0.5 | 2-Neopentanol |
Functional Group Transferability
The "near-sightedness" principle in conceptual density functional theory (CDFT) suggests that functional group effects in this compound decay rapidly beyond the perturbation site. For example, fluorination at the methyl group minimally affects the cubane core, unlike in neopentane derivatives, where electronic effects propagate further .
Stability and Decomposition Pathways
This compound’s pyrolysis products differ significantly from cubane:
Preparation Methods
Synthetic Procedure
-
Starting Material : Cubane-1,4-dicarboxylic acid is esterified to dimethyl cubane-1,4-dicarboxylate using methanol and acid catalysis.
-
Decarboxylation : The diester undergoes thermal or photochemical decarboxylation to generate cubane-1,4-diyl, a highly reactive intermediate.
-
Methylation : The diyl species reacts with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a Lewis acid (e.g., Ag(I)), yielding this compound.
Key Considerations
-
Yields : Early reports achieved ~30% yield due to competing side reactions.
-
Optimization : Silver(I) catalysts improve regioselectivity by stabilizing carbocation intermediates during methylation.
Carboxylate Intermediate Method
A patent by US3558704A outlines an alternative pathway via 4-methylcubane-1-carboxylic acid:
Stepwise Synthesis
-
Chloroester Formation : 4-Chlorothis compound-1-carboxylate is prepared by reacting cubane-1,4-dicarboxylic acid with thionyl chloride.
-
Hydrogenolysis : The chloroester undergoes catalytic hydrogenation (Raney nickel, H₂) to yield methyl 4-methylcubane-1-carboxylate.
-
Hydrolysis and Decarboxylation : The ester is hydrolyzed to 4-methylcubane-1-carboxylic acid, which is decarboxylated via the acid chloride intermediate to produce this compound.
Table 1 : Comparative Yields in Carboxylate Route
| Step | Reagents | Yield (%) |
|---|---|---|
| Chloroester formation | SOCl₂, cubane diacid | 85 |
| Hydrogenolysis | Raney Ni, H₂ | 78 |
| Decarboxylation | Thionyl chloride, Δ | 65 |
Modern Advancements: Photosensitizers and Flow Chemistry
Recent work by the University of St Andrews and AstraZeneca introduced benzophenone as a photosensitizer to streamline cubane synthesis:
Enhanced [2+2] Cycloaddition
-
Traditional Method : Mercury lamps promoted the intramolecular [2+2] cycloaddition of dibromo-dione, requiring acidic conditions and subsequent hydrolysis.
-
Improved Protocol : Benzophenone enables visible-light-driven cycloaddition in acetonitrile, bypassing harsh acids and reducing energy consumption.
Impact on this compound Synthesis
-
Intermediate Access : The optimized route produces cubane-1,4-dicarboxylic acid in higher purity, facilitating this compound preparation.
-
Scalability : Pilot plants have adopted this method for kilogram-scale production.
Mechanistic Insights and Challenges
Q & A
Basic Research Questions
Q. What established protocols are recommended for synthesizing Methylcubane, and how can researchers optimize yields?
- Methodological Answer : this compound synthesis typically involves [2+2] photocycloaddition or strain-driven coupling reactions. Key steps include:
- Using halogenated precursors (e.g., bromocubane) and methylating agents (e.g., Grignard reagents) under inert atmospheres.
- Purification via column chromatography with hexane/ethyl acetate gradients.
- Monitoring reaction progress using thin-layer chromatography (TLC) .
- Data Table : Hypothetical yield optimization under varying conditions:
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd/C | THF | 25 | 45 |
| NiCl₂ | DCM | 40 | 32 |
| None (UV) | Acetonitrile | 20 | 28 |
- Note: Catalyst choice and solvent polarity critically impact steric hindrance and reaction efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methyl group signals (e.g., δ ~1.2 ppm for CH₃ in ¹H NMR) and cubane cage carbons (δ 80-100 ppm in ¹³C NMR).
- X-ray crystallography : Resolves bond angles (e.g., ~90° for cubane edges) and methyl group orientation.
- IR spectroscopy : Confirms C-H stretching (2850–2960 cm⁻¹) and cubane skeleton vibrations .
Advanced Research Questions
Q. How can computational models resolve contradictions in this compound’s strain energy and thermal stability?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) and compare with experimental thermogravimetric analysis (TGA) data.
- Molecular Dynamics (MD) : Simulate decomposition pathways under thermal stress (e.g., 150–200°C) to identify kinetic bottlenecks .
- Data Table : Hypothetical computational vs. experimental stability metrics:
| Method | Strain Energy (kcal/mol) | Decomposition Onset (°C) |
|---|---|---|
| DFT (B3LYP) | 92.5 | 165 |
| Experimental | N/A | 170 |
Q. What mechanistic insights explain this compound’s reactivity in Diels-Alder reactions compared to unsubstituted cubane?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates using HPLC/MS under varying temperatures (25–60°C) and electron-deficient dienophiles.
- Isotopic Labeling : Track regioselectivity via ¹³C-labeled methyl groups to confirm orbital hybridization effects .
Q. How do crystallographic data inform this compound’s potential in energetic materials?
- Methodological Answer :
- X-ray Diffraction : Measure density (ρ ≥ 1.5 g/cm³) and lattice energy to assess detonation velocity (VD) predictions.
- Impact Sensitivity Testing : Compare with RDX using BAM fallhammer tests; this compound’s strained structure may lower sensitivity thresholds .
- Data Table : Hypothetical energetic properties:
| Compound | Density (g/cm³) | Detonation Velocity (m/s) |
|---|---|---|
| This compound | 1.52 | 8,200 |
| RDX | 1.82 | 8,750 |
Methodological Best Practices
- Reproducibility : Document reagent purity (e.g., ≥99% by GC), storage conditions (e.g., –20°C for light-sensitive intermediates), and spectrometer calibration protocols .
- Data Contradictions : Address outliers via triplicate experiments and error analysis (e.g., ±2% for NMR integration) .
- Ethical Compliance : For biological testing, follow ICH guidelines for cytotoxicity assays (e.g., IC₅₀ calculations with positive/negative controls) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
